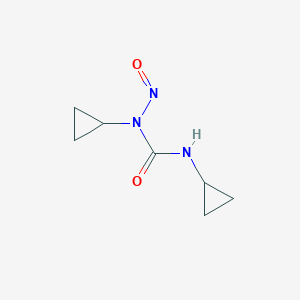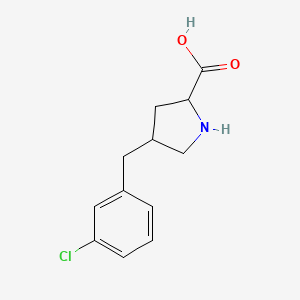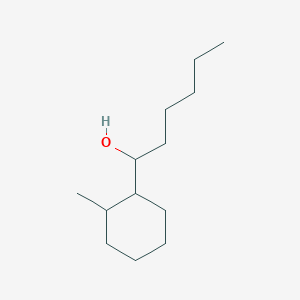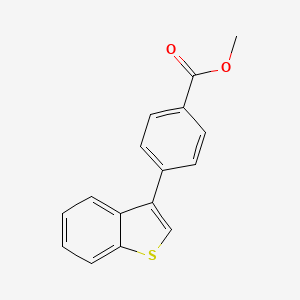
1,3-Dicyclopropyl-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dicyclopropyl-1-nitrosourea is an organic compound with the molecular formula C7H11N3O2. It is a member of the nitrosourea family, which is known for its applications in chemotherapy due to its ability to alkylate DNA. This compound is characterized by the presence of two cyclopropyl groups and a nitrosourea moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclopropyl-1-nitrosourea typically involves the reaction of cyclopropylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclopropylamine} + \text{Nitrosyl Chloride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere to prevent the decomposition of the nitrosyl chloride. The temperature and solvent used can vary, but common solvents include dichloromethane and chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclopropyl-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines.
Substitution: The nitrosourea group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and can be carried out in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
1,3-Dicyclopropyl-1-nitrosourea has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, particularly its ability to alkylate DNA.
Industry: It is used in the production of various chemical intermediates and as a precursor for other nitrosourea compounds.
Mechanism of Action
The mechanism of action of 1,3-Dicyclopropyl-1-nitrosourea involves the alkylation of DNA. The nitrosourea moiety can form reactive intermediates that interact with DNA, leading to the formation of cross-links and strand breaks. This disrupts the replication and transcription processes, ultimately leading to cell death. The molecular targets include the DNA bases, particularly guanine and cytosine.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another chemotherapeutic agent.
Streptozotocin: Used in the treatment of pancreatic cancer.
Uniqueness
1,3-Dicyclopropyl-1-nitrosourea is unique due to the presence of cyclopropyl groups, which impart distinct chemical properties compared to other nitrosoureas. These properties include increased stability and specific reactivity patterns, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
80413-75-8 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1,3-dicyclopropyl-1-nitrosourea |
InChI |
InChI=1S/C7H11N3O2/c11-7(8-5-1-2-5)10(9-12)6-3-4-6/h5-6H,1-4H2,(H,8,11) |
InChI Key |
BVBVDWCJVTVEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)N(C2CC2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)



![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)
![N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline](/img/structure/B13998802.png)



![2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid](/img/structure/B13998812.png)



![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13998864.png)
